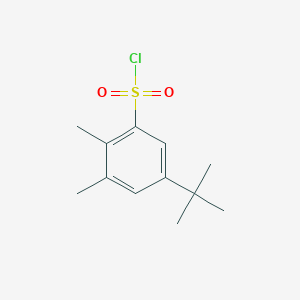

5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride

Description

5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride (CAS: 339370-16-0) is a sulfonyl chloride derivative characterized by a tert-butyl group at the 5-position and methyl groups at the 2- and 3-positions of the benzene ring. Its molecular formula is C₁₂H₁₇ClO₂S, with a molecular weight of 261 g/mol and a logP value of 2.94, indicating moderate lipophilicity . The compound exists as a solid under standard conditions and is classified under UN3261 (Corrosive, Class 8, Packing Group III) due to its reactive sulfonyl chloride group. It is primarily used in organic synthesis as a sulfonating agent or intermediate for pharmaceuticals and specialty chemicals .

Properties

IUPAC Name |

5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO2S/c1-8-6-10(12(3,4)5)7-11(9(8)2)16(13,14)15/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWPKUNQVPGULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)S(=O)(=O)Cl)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride typically involves the sulfonylation of 5-tert-butyl-2,3-dimethylbenzene. The general synthetic route can be outlined as follows:

Starting Material: 5-tert-butyl-2,3-dimethylbenzene.

Reagent: Chlorosulfonic acid (ClSO3H).

Reaction Conditions: The reaction is carried out under controlled temperature conditions, usually at low temperatures to prevent side reactions. The mixture is stirred and allowed to react until the sulfonyl chloride formation is complete.

Purification: The product is purified through distillation or recrystallization to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to handle the starting materials and reagents.

Temperature Control: Precise temperature control systems are employed to maintain optimal reaction conditions.

Continuous Stirring: Mechanical stirrers ensure uniform mixing of the reactants.

Purification Systems: Industrial purification systems, such as distillation columns and crystallizers, are used to isolate and purify the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

This compound undergoes nucleophilic substitution at the sulfur center, primarily forming sulfonamides, sulfonic esters, and other derivatives. Key reactions include:

Reaction with Amines

The sulfonyl chloride reacts with primary or secondary amines to form sulfonamides. For example:

This reaction proceeds via a bimolecular nucleophilic substitution (SN2-like) mechanism, with a cyclic transition state involving solvent participation .

Solvolysis in Alcohols

In alcoholic solvents, solvolysis produces sulfonic esters:

Kinetic studies in methanol, ethanol, and iso-propanol revealed pseudo-first-order kinetics, with rate constants dependent on solvent polarity and steric bulk .

Table 1: Solvolysis Rates in Different Solvents

| Solvent | Rate Constant (k, s⁻¹) | Activation Energy (ΔG‡, kJ/mol) |

|---|---|---|

| Methanol | 89.5 | |

| Ethanol | 92.3 | |

| Iso-propanol | 95.8 |

Mechanistic Insights

The reaction mechanism involves a frontside attack by the nucleophile, stabilized by non-bonded interactions between the o-methyl hydrogens and sulfonyl oxygen atoms . Key observations include:

-

Steric Effects : The tert-butyl group reduces reactivity by 40–60% compared to unhindered analogs due to steric hindrance .

-

Solvent Participation : Alcohol solvents act as general bases, facilitating chloride departure via hydrogen bonding .

Kinetic and Thermodynamic Parameters

Studies using UV-Vis spectroscopy and X-ray crystallography provided the following data:

Table 2: Thermodynamic Activation Parameters

| Parameter | Value (SN2 Pathway) |

|---|---|

| ΔH‡ (kJ/mol) | 68.3 |

| ΔS‡ (J/mol·K) | -34.2 |

| Isotope Effect (SKIE) | 1.12 |

Reactivity in Acidic Conditions

Under strong acidic conditions (e.g., 80% H₂SO₄), the compound undergoes hydrolysis to 5-tert-butyl-2,3-dimethylbenzenesulfonic acid , which can further desulfate to form alkylated aromatic hydrocarbons :

Table 3: Reactivity Comparison with Related Sulfonyl Chlorides

Scientific Research Applications

Organic Synthesis

5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride serves as a versatile reagent in organic synthesis. It is primarily used to create sulfonamide compounds, which are critical intermediates in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions:

- Substitution Reactions: Reacts with nucleophiles such as amines to form sulfonamides.

- Reduction Reactions: Can be reduced to a sulfonyl group using lithium aluminum hydride (LiAlH4).

- Oxidation Reactions: Undergoes oxidation to form sulfonic acids.

| Reaction Type | Product Formed | Example Nucleophile |

|---|---|---|

| Substitution | Sulfonamides | Amines |

| Reduction | Sulfonyl Compounds | LiAlH4 |

| Oxidation | Sulfonic Acids | Strong Oxidizers |

Medicinal Chemistry

In medicinal chemistry, this compound is employed in the design and synthesis of new therapeutic agents. The sulfonamide derivatives formed from its reactions have shown potential biological activity, including antibacterial properties. Research indicates that these compounds can interact with various biological targets, making them candidates for drug development.

Biological Studies

The compound is utilized in modifying biomolecules such as proteins and peptides. This modification helps researchers study the structure-function relationships within these biomolecules. For instance, the introduction of sulfonamide groups can alter the biochemical properties of proteins, aiding in understanding their mechanisms of action.

Case Study 1: Synthesis of Sulfonamide Derivatives

A study demonstrated the use of this compound to synthesize a series of sulfonamide compounds. These derivatives were evaluated for their antibacterial activity against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting their potential as new antibiotics.

Case Study 2: Modification of Peptides

Another research project involved using this compound to modify peptides for enhanced stability and bioactivity. The modified peptides showed improved binding affinities to target receptors compared to their unmodified counterparts, highlighting the utility of this compound in peptide chemistry.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : this compound is utilized in synthesizing protease inhibitors and kinase modulators due to its ability to introduce sulfonyl groups selectively .

- Safety Profile : Classified as a corrosive substance (UN3261), it requires careful handling, unlike Musk Xylene, which poses chronic toxicity risks .

- Market Availability : The compound is supplied by at least three vendors globally, with a purity of ≥95%, underscoring its commercial viability .

Biological Activity

5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered interest in various fields of chemistry and biology due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H17ClO2S and a molar mass of approximately 274.79 g/mol. The compound features a sulfonyl chloride functional group, which is known for its reactivity in organic synthesis, particularly in the formation of sulfonamides.

The biological activity of this compound primarily stems from its ability to interact with various biomolecules. The sulfonyl group can form hydrogen bonds and participate in nucleophilic substitution reactions, influencing the activity of enzymes and receptors. This interaction may lead to inhibition or activation of specific biochemical pathways, depending on the context of its use.

Potential Targets

- Enzymes : The compound may act as an inhibitor for certain enzymes by binding to active sites or allosteric sites.

- Receptors : It could potentially modulate receptor activity, impacting signal transduction pathways.

Biological Activity

Research indicates that compounds containing sulfonamide groups often exhibit significant biological activities, including antibacterial properties. The presence of bulky tert-butyl and dimethyl groups may enhance lipophilicity, improving the compound's bioavailability and efficacy in biological systems .

Antibacterial Activity

Studies suggest that derivatives of sulfonamides can demonstrate antibacterial effects against a range of bacterial strains. For instance, 2-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid, a derivative formed from this compound, has shown promising results in preliminary studies.

Case Studies

- Synthesis and Evaluation : In various studies, researchers synthesized derivatives from this compound and evaluated their biological activities. For example, the synthesis of 2-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid involved reacting the sulfonyl chloride with amines under basic conditions. These derivatives were then tested for antibacterial activity against several strains.

- Mechanistic Studies : Further investigations into the mechanism of action revealed that these compounds could inhibit bacterial growth by interfering with folate synthesis pathways, similar to traditional sulfa drugs.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Aminobenzoic acid | C7H9NO2 | Simpler structure without sulfonamide |

| Sulfanilamide | C6H8N2O2S | Classic sulfonamide antibiotic |

| 2-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid | C19H23NO4S | Enhanced lipophilicity due to bulky groups |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride, and how do reaction conditions influence yield?

- Methodology : Sulfonyl chlorides are typically synthesized via sulfonation followed by chlorination. For this compound, sulfonation of 5-Tert-butyl-2,3-dimethylbenzene using chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) is a plausible first step . Subsequent chlorination with PCl₅ or SOCl₂ at reflux (~70°C) can yield the sulfonyl chloride. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and confirm purity by ¹H NMR (e.g., δ 1.35 ppm for tert-butyl protons) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use a combination of analytical techniques:

- HPLC : Reverse-phase C18 column, acetonitrile/water (70:30) mobile phase, UV detection at 254 nm to detect impurities.

- FT-IR : Confirm sulfonyl chloride group (S=O stretch at ~1370 cm⁻¹ and 1180 cm⁻¹).

- Elemental Analysis : Match calculated and observed C, H, S, and Cl percentages to confirm stoichiometry .

Q. What are the key safety protocols for handling this compound in the laboratory?

- Methodology :

- Storage : Keep anhydrous under inert gas (Ar/N₂) at –20°C to prevent hydrolysis to the sulfonic acid .

- Spill Management : Neutralize with sodium bicarbonate (NaHCO₃) and adsorb with vermiculite. Avoid water contact to prevent exothermic decomposition .

Advanced Research Questions

Q. How do steric effects from the tert-butyl and methyl substituents influence the reactivity of the sulfonyl chloride group?

- Methodology :

- Kinetic Studies : Compare nucleophilic substitution rates (e.g., with amines) against less hindered analogs (e.g., 4-tert-butylbenzenesulfonyl chloride) .

- DFT Calculations : Model substituent effects on transition states using Gaussian or ORCA software. The tert-butyl group may increase activation energy due to steric hindrance, slowing reactions .

Q. What analytical strategies resolve discrepancies in reported melting points or spectral data for this compound?

- Methodology :

- Controlled Recrystallization : Purify via slow crystallization from toluene/hexane to eliminate solvent-trapping artifacts.

- Variable-Temperature NMR : Probe dynamic effects (e.g., tert-butyl group rotation) that may broaden peaks at standard temperatures .

- Cross-Validate Data : Compare with structurally related compounds (e.g., 5-tert-Butyl-2-methyl-benzenesulfonyl chloride, mp ~78–81°C) .

Q. How does this compound behave under hydrolytic or oxidative stress, and what degradation products form?

- Methodology :

- Hydrolysis Kinetics : Expose to buffered solutions (pH 2–12) at 25°C. Monitor via LC-MS for sulfonic acid formation (m/z = [M–Cl + OH]⁻).

- Oxidative Stability : Treat with H₂O₂ or mCPBA. Identify sulfone or sulfonic anhydride byproducts using HRMS and ¹³C NMR .

Q. Can this sulfonyl chloride act as a selective derivatization agent for amines or alcohols in complex mixtures?

- Methodology :

- Selectivity Screening : React with model substrates (e.g., primary/secondary amines, phenols) in DMF/Et₃N. Use HPLC-MS to quantify derivatization efficiency.

- Steric Limitations : The 2,3-dimethyl groups may hinder bulkier nucleophiles (e.g., tert-butanol), favoring smaller amines (e.g., aniline) .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.